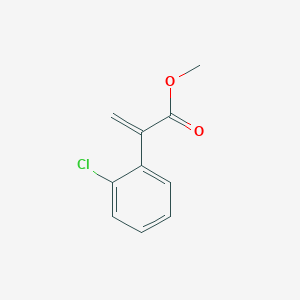![molecular formula C24H19BO2 B15327625 [3-(3,5-diphenylphenyl)phenyl]boronic acid CAS No. 1233200-59-3](/img/structure/B15327625.png)
[3-(3,5-diphenylphenyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,5-diphenylphenyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-diphenylphenyl)phenyl]boronic acid typically involves the reaction of a corresponding halogenated aromatic compound with a boronic ester or boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the halogenated aromatic compound reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: [3-(3,5-diphenylphenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMSO are typical for substitution reactions.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and boronic anhydrides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(3,5-diphenylphenyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .
Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biomolecules such as sugars and proteins. Its ability to form reversible covalent bonds with diols makes it valuable in biological assays and imaging .
Medicine: In medicine, boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes. They can inhibit proteasomes and other enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the creation of materials with specific functionalities and applications .
Mecanismo De Acción
The mechanism of action of [3-(3,5-diphenylphenyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in biological applications. The compound targets specific molecular pathways by binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
- Phenylboronic Acid
- 3,5-Dimethylphenylboronic Acid
- 4-Fluorophenylboronic Acid
- 2,4-Dichlorophenylboronic Acid
Comparison: Compared to these similar compounds, [3-(3,5-diphenylphenyl)phenyl]boronic acid exhibits unique properties due to its larger and more complex aromatic structure. This complexity enhances its ability to participate in specific interactions and reactions, making it more versatile in applications such as sensing and material science .
Propiedades
Número CAS |
1233200-59-3 |
|---|---|
Fórmula molecular |
C24H19BO2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
[3-(3,5-diphenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H19BO2/c26-25(27)24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17,26-27H |
Clave InChI |
PMJINXYVWUMEEV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
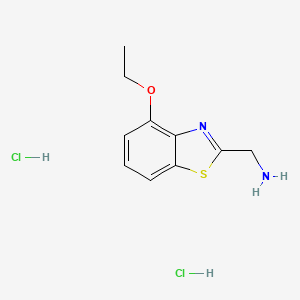

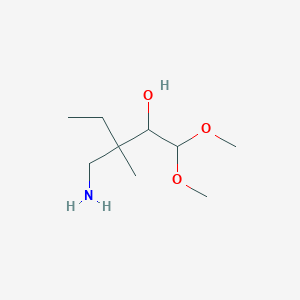
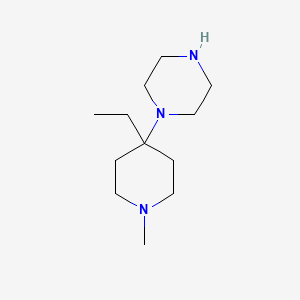
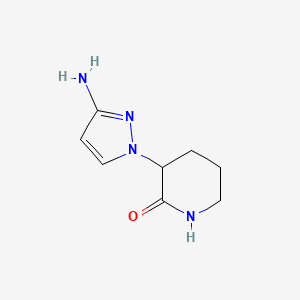
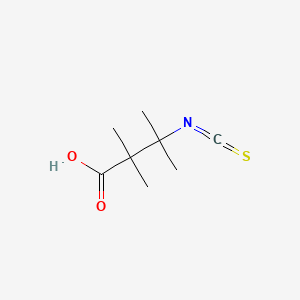
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)



